molecular formula C12H16N2O3 B5619024 2-(4-allyl-2-methoxyphenoxy)acetohydrazide

2-(4-allyl-2-methoxyphenoxy)acetohydrazide

Cat. No.: B5619024
M. Wt: 236.27 g/mol
InChI Key: MFJQLSAUHWBUHB-UHFFFAOYSA-N
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Description

2-(4-Allyl-2-methoxyphenoxy)acetohydrazide is an organic compound with the molecular formula C12H16N2O3. It is a derivative of eugenol, a naturally occurring compound found in clove oil.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide typically involves the reaction of ethyl bromoacetate with eugenol in the presence of anhydrous potassium carbonate (K2CO3) in dry dimethylformamide (DMF) at 80°C for 24 hours. This reaction yields ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, which is then converted to the hydrazide by refluxing with hydrazine hydrate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-2-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides .

Scientific Research Applications

2-(4-Allyl-2-methoxyphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, as a potential monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can help alleviate symptoms of neurological disorders such as depression and Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Allyl-2-methoxyphenoxy)acetohydrazide is unique due to its specific structure, which combines the bioactive eugenol moiety with a hydrazide group. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2-methoxy-4-prop-2-enylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-4-9-5-6-10(11(7-9)16-2)17-8-12(15)14-13/h3,5-7H,1,4,8,13H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJQLSAUHWBUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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